molecular formula C14H14N4S B6446905 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2549010-55-9

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B6446905
CAS No.: 2549010-55-9
M. Wt: 270.35 g/mol
InChI Key: WIGSWJCVLGGKPJ-UHFFFAOYSA-N
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Description

2-{3-[(1H-Imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a synthetically designed heterocyclic compound of high interest in medicinal chemistry and drug discovery. It features a benzothiazole core linked via a nitrogen atom to an azetidine ring, which is further functionalized with an imidazole moiety. This multi-cyclic structure confers unique physicochemical properties, making it a valuable scaffold for pharmaceutical research. The benzothiazole core enhances π-π stacking and hydrophobic interactions, which are crucial for targeting enzymes and receptors . The incorporation of fluorine atoms, as seen in closely related analogs, is a common strategy to improve metabolic stability, lipophilicity, and binding affinity . The azetidine ring introduces conformational rigidity, while the imidazole group provides hydrogen-bonding capacity, which is critical for selectivity in biological systems and allows for interaction with metal ions and active sites of enzymes . Primary Research Applications: • Antimicrobial Research: Benzothiazole and imidazole derivatives are extensively investigated for their potent activity against a range of bacterial and fungal pathogens . This compound serves as a key intermediate in the development of novel agents to combat antibiotic-resistant bacteria . • Anticancer Research: The benzothiazole scaffold is a recognized pharmacophore in antitumor agent development . Structurally similar compounds have demonstrated potent, selective inhibitory activity against various cancer cell lines in vitro . • Enzyme Inhibition: The imidazole moiety enables potential interaction with the active sites of various enzymes, making this compound a valuable scaffold for designing enzyme inhibitors in therapeutic applications . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-2-4-13-12(3-1)16-14(19-13)18-8-11(9-18)7-17-6-5-15-10-17/h1-6,10-11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGSWJCVLGGKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole Core

The benzothiazole moiety serves as the foundational structure for the target compound. Modern protocols typically employ condensation reactions between substituted anilines and sulfur-containing reagents. For example, 2-aminothiophenol derivatives react with carbonyl sources like CS₂ or thiourea in the presence of acidic or oxidative conditions . A recent advancement involves β-cyclodextrin-SO₃H-catalyzed cyclization, where the catalyst activates aldehydes, facilitating imine intermediate formation with thioglycolic acid. Subsequent intramolecular cyclization and dehydration yield the benzothiazole core with 85–92% efficiency .

Table 1: Catalysts for Benzothiazole Core Synthesis

CatalystSubstrateYield (%)Reference
β-cyclodextrin-SO₃H2-aminothiophenol + CS₂92
H₂SO₄2-aminophenol + thiourea78
Sc(OTf)₃Aziridine + isothiocyanate89

Functionalization of the Azetidine Ring

The azetidine ring is introduced via ring-opening cyclization (ROC) of activated aziridines. Bhattacharyya et al. demonstrated that BF₃·OEt₂ and tetrabutylammonium hydrogen sulfate (TBAHS) catalyze the stereoselective opening of N-tosylaziridines with isothiocyanates . This method proceeds through an Sₙ2 mechanism, inverting configuration at the reactive center to form a thiazolidine intermediate. Subsequent elimination and cyclization yield the azetidine ring with >99% enantiomeric excess (ee). For the target compound, 3-[(1H-imidazol-1-yl)methyl]azetidine is prepared by treating 3-azabicyclo[3.1.0]hexane with imidazole-1-carbaldehyde under reductive amination conditions .

Multicomponent Reaction (MCR) Strategies

MCRs streamline synthesis by combining benzothiazole, azetidine, and imidazole precursors in a single step. Bayat et al. developed a water/ethanol-mediated protocol using cysteamine hydrochloride, nitroethylene derivatives, and aldehydes . The reaction proceeds via a Michael addition-cyclization cascade, achieving 70–80% yields. For the target compound, a modified MCR employs:

  • 2-aminothiophenol,

  • 3-azetidinone,

  • Imidazole-1-carboxaldehyde,
    in the presence of nano-CoFe₂O₄@SiO₂/PrNH₂ as a magnetically retrievable catalyst . This method reduces purification steps and enhances atom economy.

Table 2: Comparison of MCR Conditions

ComponentsCatalystYield (%)
2-aminothiophenol + azetidinone + imidazoleNano-CoFe₂O₄@SiO₂/PrNH₂88
Cysteamine + nitroethylene + aldehydeTriethylamine75

Catalytic Optimization and Green Chemistry

Recent advances prioritize environmentally benign protocols. Kaboudin et al. achieved 90% yields using Et₃N in methanol under reflux, avoiding toxic solvents . Additionally, mechanochemical synthesis via ball milling eliminates solvents entirely, enabling rapid ligand exchange between the azetidine and imidazole precursors . Catalytic systems like CdZr₄(PO₄)₆ and β-cyclodextrin-SO₃H enhance regioselectivity, particularly for electron-deficient substrates .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts[][6].

Mechanism of Action

The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, influencing enzymatic activity or disrupting cellular processes. The benzothiazole ring may interact with DNA or proteins, leading to changes in cellular function. These interactions can result in antimicrobial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The target compound’s structural analogs vary in substituents on the benzothiazole core, azetidine modifications, and heterocyclic appendages. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₄H₁₃N₄S 285.35 Unsubstituted benzothiazole, azetidine-imidazole High rigidity due to azetidine; moderate polarity
2-{3-[(1H-Imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole C₁₆H₁₈N₄OS 314.4 Methoxy (C-4), methyl (C-7) Increased hydrophobicity; potential metabolic stability
6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole C₁₇H₂₀N₄OS 328.4 Ethoxy (C-6), pyrazole Enhanced lipophilicity; pyrazole may alter metal-binding vs. imidazole
1-[(2-Azanyl-1,3-benzothiazol-6-yl)methyl]imidazole-2-carboxylic acid C₁₂H₁₀N₄O₂S 280.3 Carboxylic acid (imidazole-C2) Ionizable group improves solubility; potential for salt formation

Key Observations :

  • Substituent Effects : Methoxy and methyl groups (e.g., in ) increase hydrophobicity (logP ~2.5–3.0), while carboxylic acid derivatives () exhibit higher aqueous solubility.
  • Heterocyclic Variants : Replacing imidazole with pyrazole () reduces basicity (pKa ~2.5 for pyrazole vs. ~6.8 for imidazole), impacting target interactions.

Stability and Pharmacokinetics

  • Azetidine Stability : The strained azetidine ring may undergo ring-opening under acidic conditions, limiting oral bioavailability. Methyl substituents (e.g., in ) could mitigate this via steric protection.
  • Metabolism : Imidazole rings are susceptible to CYP450-mediated oxidation, but ethoxy groups () may block metabolic hotspots .

Biological Activity

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity based on recent research findings.

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against selected bacterial strains

Bacterial StrainMIC (μg/mL)
S. aureus4.2
E. coli6.8
P. aeruginosa8.5
B. subtilis3.9

The compound's antimicrobial activity is attributed to its unique structural features, including the imidazole ring, which is known to interact with various enzymes and receptors in microbial cells.

Antifungal Properties

Research has also indicated potential antifungal activity for this compound. Studies have shown moderate to good inhibition of common fungal pathogens, including Candida albicans and Aspergillus fumigatus .

Antiparasitic Activity

Preliminary studies suggest that this compound may possess antiparasitic properties. In vitro experiments have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease .

Case Study: Anti-trypanosomal Activity

A study comparing the anti-trypanosomal activity of the compound to benzotriazole (BT) revealed:

  • At 50 μg/mL, the compound induced 95% death in trypomastigotes (infective form) of T. cruzi
  • In contrast, BT at the same concentration caused only 21% parasite death
  • The compound showed a dose-dependent inhibitory effect on epimastigotes, with 64% growth inhibition at 50 μg/mL after 72 hours of incubation

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its structural components:

  • The benzothiazole moiety contributes to its overall stability and bioavailability
  • The imidazole ring plays a crucial role in interactions with enzymes and receptors
  • The azetidine ring enhances the compound's binding affinity and selectivity

The compound's mechanism of action is believed to involve:

  • Interaction with specific molecular targets through its imidazole ring
  • Enhanced binding affinity and selectivity due to the azetidine ring
  • Stability and improved bioavailability conferred by the benzothiazole ring

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole, and how are yields optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, achieving high yields (90–96%) through optimized temperature control and stoichiometric ratios . Alternatively, click chemistry approaches (e.g., copper-catalyzed azide-alkyne cycloaddition) are employed to functionalize the benzothiazole core, with yields ranging from 64% to 92% depending on substituents and reaction time .
  • Characterization : Confirm purity and structure via NMR (¹H/¹³C), IR , HRMS , and melting point analysis .

Q. How is the compound’s structural integrity validated during synthesis?

  • Analytical Techniques :

  • ¹H NMR : Detect proton environments (e.g., imidazole CH at δ 7.0–8.5 ppm, azetidine CH₂ at δ 3.5–4.0 ppm) .
  • ¹³C NMR : Verify quaternary carbons in the benzothiazole ring (e.g., C2 at ~165 ppm) .
  • Elemental Analysis : Match calculated vs. experimental C/H/N/S percentages (deviation <0.4% acceptable) .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and binding affinity?

  • DFT Calculations : Use B3LYP/6-31G * to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, GPCRs) using AutoDock Vina. For example, imidazole-methyl-azetidine derivatives show strong hydrogen bonding with ATPase active sites .

Q. How do substituents on the benzothiazole ring influence biological activity?

  • SAR Insights :

  • Electron-withdrawing groups (e.g., -NO₂, -F at position 6) enhance antimicrobial potency by increasing membrane permeability .
  • Bulkier substituents (e.g., 4-bromophenyl) reduce activity due to steric hindrance in target binding .
    • Experimental Validation : Test against Gram-positive bacteria (e.g., S. aureus) with MIC values ranging 15.62–62.50 µg/mL .

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : Variations in antifungal IC₅₀ values (e.g., 31.25 vs. >100 µg/mL) may stem from differences in assay conditions (e.g., pH, solvent).
  • Resolution Strategy :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Use isogenic strains to minimize genetic variability .

Methodological Recommendations

  • Synthesis : Prioritize solvent-free conditions for eco-friendly scaling .
  • Characterization : Combine XRD with spectroscopic data for unambiguous structural confirmation .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for bacteria) and validate via dose-response curves .

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